5-Methoxy-1-methyl-1H-imidazole-2-carbonitrile
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Overview
Description
5-Methoxy-1-methyl-1H-imidazole-2-carbonitrile is a heterocyclic organic compound that features an imidazole ring substituted with a methoxy group at the 5-position, a methyl group at the 1-position, and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-1H-imidazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-1-methylimidazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-1H-imidazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 5-formyl-1-methyl-1H-imidazole-2-carbonitrile.
Reduction: Formation of 5-methoxy-1-methyl-1H-imidazole-2-amine.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-1-methyl-1H-imidazole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methyl-1H-imidazole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can act as a hydrogen bond acceptor, while the imidazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile
- 5-Methoxy-1H-benzimidazole-2-thiol
- 4-Methyl-1H-imidazole-2-carbonitrile
Uniqueness
5-Methoxy-1-methyl-1H-imidazole-2-carbonitrile is unique due to the presence of both a methoxy group and a nitrile group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The methoxy group can enhance the compound’s solubility and stability, while the nitrile group provides a site for further chemical modifications.
Properties
CAS No. |
66121-68-4 |
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Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
5-methoxy-1-methylimidazole-2-carbonitrile |
InChI |
InChI=1S/C6H7N3O/c1-9-5(3-7)8-4-6(9)10-2/h4H,1-2H3 |
InChI Key |
MABNMUDWRRYNAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C#N)OC |
Origin of Product |
United States |
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